
ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as Compound A, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A is not fully understood. However, it is believed to act through multiple pathways, including inhibition of the NF-κB pathway, modulation of the PI3K/Akt/mTOR pathway, and induction of oxidative stress.
Biochemical and Physiological Effects
ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A induces apoptosis and cell cycle arrest by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. In neurodegenerative disease models, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to have anti-angiogenic effects, which may contribute to its potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has demonstrated potential therapeutic applications in multiple fields, making it a versatile compound for research. However, one limitation of using ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Future Directions
For research on ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A include the development of more efficient synthesis methods, further studies on its mechanism of action and therapeutic applications, and research on its toxicity and safety.
Synthesis Methods
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with ethyl 2-naphthoate in the presence of a base to form ethyl 3-(4-chlorobenzyl)-2-naphthoate. This intermediate product is then subjected to a cyclization reaction with oxalic acid to yield ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A.
Scientific Research Applications
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has demonstrated neuroprotective effects by reducing oxidative stress and inflammation. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been studied for its anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)methyl]-1,4-dioxonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO4/c1-2-25-20(24)17-16(11-12-7-9-13(21)10-8-12)18(22)14-5-3-4-6-15(14)19(17)23/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXNXDWQRWNZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)



![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
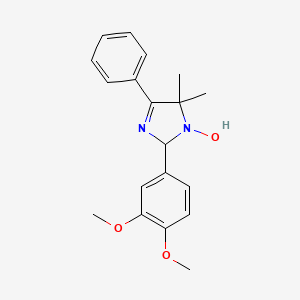
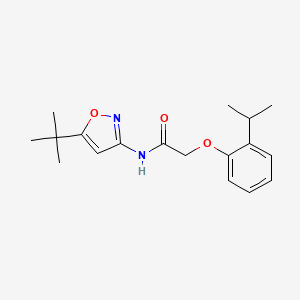
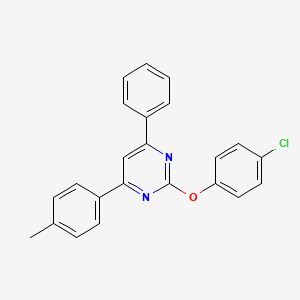

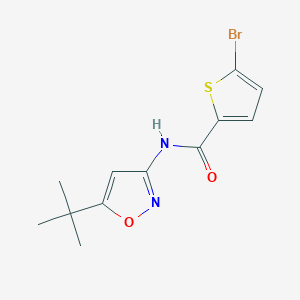

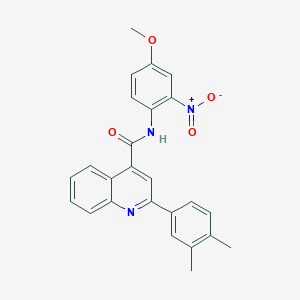
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)